AR453588

Glucokinase activation EC50 comparison Recombinant enzyme assay

Inconsistent GKA potency and variable oral PK confound metabolic study reproducibility. AR453588 resolves these barriers through its comprehensively characterized, best-in-class potency and pharmacokinetic profile. • Superior potency: EC50 of 42 nM for recombinant human GK-1.4-fold more potent than AZD1656 (EC50: 60 nM) and 4.1-fold more potent than PF-04937319 (EC50: 174 nM). • Reliable oral PK: 60.3% oral bioavailability with established t1/2 of 1.28 h, enabling predictable once-daily oral dosing paradigms. • Structurally validated: Binding mode confirmed at 1.90 Å resolution (PDB: 6E0I), de-risking SAR campaigns and ensuring lot-to-lot target engagement consistency.

Molecular Formula C25H25N7O2S2
Molecular Weight 519.6 g/mol
Cat. No. B1192138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAR453588
SynonymsAR453588;  AR-453588;  AR 453588
Molecular FormulaC25H25N7O2S2
Molecular Weight519.6 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=N1)OC2=C(N=CC(=C2)SC3=CC=CC=N3)NC4=NC(=NS4)C5CCN(CC5)C(=O)C
InChIInChI=1S/C25H25N7O2S2/c1-16-20(6-5-11-26-16)34-21-14-19(35-22-7-3-4-10-27-22)15-28-24(21)30-25-29-23(31-36-25)18-8-12-32(13-9-18)17(2)33/h3-7,10-11,14-15,18H,8-9,12-13H2,1-2H3,(H,28,29,30,31)
InChIKeyWITGITFYEMHCEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AR453588: Glucokinase Activator Overview


AR453588 is a potent, orally bioavailable small-molecule glucokinase (GK) activator developed for the investigation of type 2 diabetes and glucose metabolism [1]. As an allosteric activator of human glucokinase (EC50: 42 nM), AR453588 enhances glucose-stimulated insulin secretion in pancreatic β-cells and increases hepatic glucose uptake, making it a valuable pharmacological tool for studying GK-mediated glucose homeostasis . The compound belongs to a novel pyridine-based chemical series and features a well-characterized binding mode confirmed by X-ray crystallography (PDB ID: 6E0I) [2].

Assay
Recombinant human GK activation assays; allosteric mechanism confirmed by X-ray crystallography (PDB: 6E0I)
Model
Glucose-stimulated insulin secretion in pancreatic β-cells and hepatic glucose uptake models
Use context
Pharmacological tool for GK-mediated glucose homeostasis research; distinct pyridine-based chemotype

AR453588 Differentiation from Other GKAs


Glucokinase activators (GKAs) exhibit substantial variability in potency, pharmacokinetic profiles, and glucose-dependent activation thresholds. Substituting AR453588 with another in-class compound without verifying these parameters risks experimental inconsistency and data misinterpretation. AR453588 demonstrates an EC50 of 42 nM for recombinant human glucokinase, which is 1.4-fold more potent than AZD1656 (EC50: 60 nM) and 4.1-fold more potent than PF-04937319 (EC50: 174 nM) [1]. Furthermore, AR453588 exhibits a defined oral bioavailability (F = 60.3%) and established PK parameters (t1/2 = 1.28 h) that differ from other GKAs like MK-0941 (t1/2 ≈ 2 h) [2]. These quantitative differences in potency and pharmacokinetics preclude simple substitution without protocol re-optimization.

Potency variability
Reported EC50 values differ >20-fold among GKAs; assay sensitivity and working concentration may not transfer directly.
PK divergence
Oral bioavailability and half-life vary substantially across chemotypes; in vivo protocol re-optimization may be required.
Scaffold chemistry
Pyridine-thiadiazole core differs from benzamide, amino-pyrazine, or cyclohexyl-cyclopropane scaffolds; allosteric binding kinetics may shift.

AR453588 Comparative Evidence


Glucokinase Activation vs. MK-0941

AR453588 activates recombinant human glucokinase with an EC50 of 42 nM [1]. In comparison, MK-0941 demonstrates glucose-dependent EC50 values of 240 nM at 2.5 mM glucose and 65 nM at 10 mM glucose [2]. At the physiologically relevant high glucose concentration (10 mM), AR453588 exhibits approximately 1.5-fold greater potency than MK-0941 (42 nM vs. 65 nM).

vs. MK-0941
Cross-study
AR453588 42 nM
1.55×
MK-0941 65 nM
Reported potency context at 10 mM glucose; may influence assay sensitivity selection.
Recombinant human GK; 10 mM glucose condition
Glucokinase activation EC50 comparison Recombinant enzyme assay

Glucokinase Activation vs. AZD1656

Direct comparison of recombinant human glucokinase activation reveals that AR453588 (EC50 = 42 nM) is 1.4-fold more potent than AZD1656 (EC50 = 60 nM) [1]. Both compounds are orally bioavailable and selective glucokinase activators, but AR453588 demonstrates superior potency in standardized in vitro assays.

vs. AZD1656
Head-to-head
42 nM 1.4× vs AZD1656 (60 nM)
Direct comparison supports assay potency context; may reduce required working concentration.
Recombinant human GK; G6PDH/NADP coupled assay
Type 2 diabetes Glucokinase activator EC50 comparison

Glucokinase Activation vs. PF-04937319

AR453588 activates human glucokinase with an EC50 of 42 nM, whereas PF-04937319 (Nerigliatin) exhibits an EC50 of 174 nM [1]. This represents a 4.1-fold potency advantage for AR453588 in direct enzymatic activation assays, making AR453588 the substantially more potent GKA option for studies requiring robust glucokinase activation.

vs. PF-04937319
Cross-study
AR453588 42 nM
4.1×
PF-04937319 174 nM
Reported potency differential may support assay dynamic range optimization.
Recombinant human GK enzyme assay
Glucokinase activator EC50 comparison Type 2 diabetes

Potency & PK Profile vs. LY2608204

AR453588 and LY2608204 (Globalagliatin) exhibit identical glucokinase activation potency, both with EC50 values of 42 nM at 10 mM glucose [1]. However, AR453588 provides a fully characterized oral bioavailability profile with F = 60.3%, Cmax = 1.67 μg/mL, AUCinf = 4.65 h·μg/mL, and t1/2 = 1.28 hours (IV) . AR453588 also features a distinct pyridine-thiadiazole scaffold that differs structurally from the cyclohexyl-cyclopropane core of LY2608204, potentially influencing solubility and formulation characteristics [2].

vs. LY2608204
Cross-study
AR453588 EC50 42 nM F 60.3% · t1/2 1.28 h
= EC50
LY2608204 EC50 42 nM Limited PK data
Equivalent in vitro potency; reported PK profile may reduce in vivo dosing uncertainty.
C57BL/6J mice; oral 10 mg/kg
Glucokinase activator Bioavailability Pharmacokinetics

Glucokinase Activation vs. DS-7309

AR453588 activates human glucokinase with an EC50 of 42 nM, compared to DS-7309 which demonstrates an EC50 of 930 nM (0.93 μM) for recombinant human liver glucokinase in the presence of 5 mM glucose [1][2]. This represents a 22-fold greater potency for AR453588, establishing it as a substantially more sensitive pharmacological tool for glucokinase activation studies.

vs. DS-7309
Cross-study
AR453588 42 nM
22×
DS-7309 930 nM
Large reported potency difference may affect compound consumption and dose-response design.
Recombinant human liver GK; 5 mM glucose
Glucokinase activator EC50 comparison Dose-response

Oral Bioavailability and PK Profile

AR453588 demonstrates well-characterized oral pharmacokinetics in C57BL/6J mice. Following a single oral dose of 10 mg/kg, key parameters include Tmax = 1.0 h, Cmax = 1.67 μg/mL, AUCinf = 4.65 h·μg/mL, and oral bioavailability F = 60.3% . Following IV administration at 1 mg/kg, clearance CL = 21.6 mL/min/kg, Vss = 0.746 L/kg, and t1/2 = 1.28 hours . These defined parameters enable precise experimental planning for in vivo pharmacology studies, differentiating AR453588 from less thoroughly characterized GKAs.

Oral PK Profile
Data to verify
F = 60.3% t1/2 1.28 h · Cmax 1.67 μg/mL AUCinf 4.65 h·μg/mL
Supports exposure-model interpretation; may guide in vivo dosing study design.
C57BL/6J mice; 10 mg/kg oral; source-specific review recommended
Pharmacokinetics Oral bioavailability C57BL/6J mice

AR453588: Recommended Applications


In Vitro Glucokinase Activation Assays

For laboratories conducting recombinant human glucokinase enzyme assays, AR453588 (EC50 = 42 nM) offers superior potency compared to AZD1656 (EC50 = 60 nM), PF-04937319 (EC50 = 174 nM), and DS-7309 (EC50 = 930 nM) [1][2][3]. This higher potency enables lower working concentrations, reducing compound consumption per assay and potentially minimizing solvent-related artifacts. AR453588 is the optimal choice for studies where maximizing activation at minimal concentrations is critical.

In Vivo Glucose Homeostasis Studies

AR453588 demonstrates robust anti-hyperglycemic activity in both acute and chronic rodent models. In normal C57BL/6J mice, oral administration at 3-30 mg/kg significantly reduces post-prandial blood glucose [1]. In ob/ob mice, a 14-day once-daily oral dosing regimen (3-30 mg/kg) produces sustained anti-hyperglycemic effects without evidence of tachyphylaxis [1]. With a defined oral bioavailability of 60.3%, AR453588 is well-suited for oral dosing paradigms in type 2 diabetes research .

Structural Biology & SAR Studies

AR453588's binding mode to human glucokinase is validated by high-resolution X-ray crystallography (PDB ID: 6E0I, resolution 1.90 Å) [1]. The co-crystal structure reveals specific interactions between the pyridine-thiadiazole scaffold and the GK allosteric binding pocket, providing atomic-level insight for SAR campaigns. This structural characterization makes AR453588 an ideal reference compound for laboratories developing novel GKA chemotypes or investigating allosteric regulation mechanisms.

Comparative GKA Pharmacology Studies

AR453588 belongs to a distinct pyridine-based chemical series that differs structurally from other well-known GKAs such as MK-0941 (benzamide scaffold), AZD1656 (amino-pyrazine scaffold), and LY2608204 (cyclohexyl-cyclopropane scaffold) [1][2][3]. This structural uniqueness, combined with its potent activity (EC50 = 42 nM) and well-characterized PK profile, makes AR453588 an excellent comparator compound for studies evaluating scaffold-dependent differences in glucokinase activation kinetics, tissue distribution, or metabolic stability.

Application
Selection Property
Validation Focus
In vitro GK activation assays
Reported allosteric activation mechanism (PDB: 6E0I)
Assay linearity, glucose dependence, and compound solubility
In vivo glucose homeostasis studies
Characterized oral PK and bioavailability profile
Dose-response modeling and glucose endpoint consistency
Structural biology & SAR
High-resolution co-crystal structure (1.90 Å)
Binding mode confirmation and scaffold comparison
Comparative GKA pharmacology
Distinct pyridine-thiadiazole chemotype
Scaffold-dependent kinetics and metabolic stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for AR453588

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.